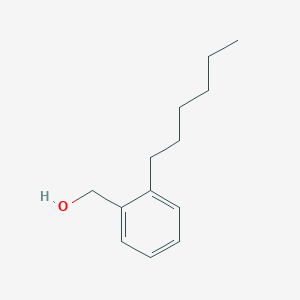
(2-Hexylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hexylphenyl)methanol: is an organic compound belonging to the class of phenolic alcohols It consists of a phenyl ring substituted with a hexyl group and a methanol group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of hexyl magnesium bromide with benzene to form (2-hexylphenyl)magnesium bromide, followed by hydrolysis with methanol to yield this compound.
Friedel-Crafts Alkylation:
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
(2-Hexylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation of the compound can lead to the formation of this compound derivatives, such as this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: this compound oxide
Reduction: Hexylbenzene
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
(2-Hexylphenyl)methanol: has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-hexylphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group plays a crucial role in its antioxidant activity, where it can donate hydrogen atoms to neutralize free radicals. This mechanism is essential in preventing oxidative stress and cellular damage.
Comparación Con Compuestos Similares
(2-Hexylphenyl)methanol: is compared with other similar compounds, such as:
Cyclohexylmethanol: Similar in structure but lacks the phenyl ring.
Benzyl Alcohol: Contains a benzene ring but lacks the hexyl group.
Phenethyl Alcohol: Similar phenyl group but with an ethyl chain instead of hexyl.
The uniqueness of this compound lies in its combination of the phenyl ring and the hexyl group, which imparts distinct chemical and physical properties compared to its counterparts.
Propiedades
Número CAS |
63389-64-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
(2-hexylphenyl)methanol |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10,14H,2-5,8,11H2,1H3 |
Clave InChI |
IOKUFZCPTFJQKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



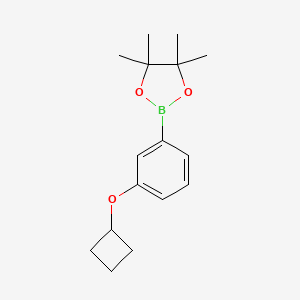
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

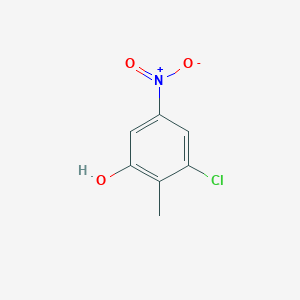

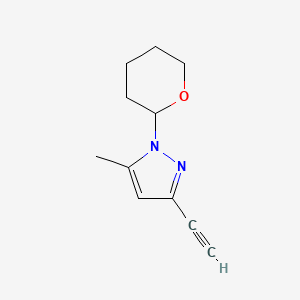
![6-m-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15365612.png)
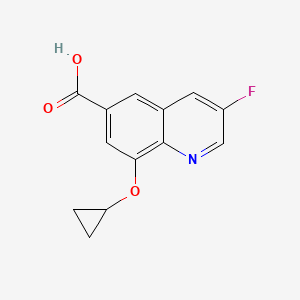
![(1R,2R,4S)-rel-Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B15365635.png)

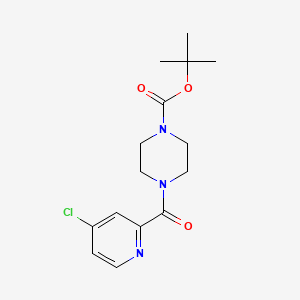
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
